molecular formula C28H26N4O2S2 B2654755 N-(3,5-dimethylphenyl)-2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide CAS No. 1223941-35-2

N-(3,5-dimethylphenyl)-2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide

Katalognummer: B2654755
CAS-Nummer: 1223941-35-2
Molekulargewicht: 514.66
InChI-Schlüssel: SXMVLSLIXGNNTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a tricyclic heterocyclic molecule featuring a sulfur-containing (thia) and nitrogen-rich (triaza) core. The molecule’s crystallographic data, critical for understanding its conformational stability, have likely been resolved using programs like SHELX, which are standard tools for small-molecule refinement and structure determination .

Eigenschaften

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O2S2/c1-4-19-7-9-20(10-8-19)15-32-27(34)25-24(22-6-5-11-29-26(22)36-25)31-28(32)35-16-23(33)30-21-13-17(2)12-18(3)14-21/h5-14H,4,15-16H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMVLSLIXGNNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC(=O)NC5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3,5-dimethylphenyl)-2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on its anticancer activity and mechanisms of action.

Chemical Structure

The compound features a unique triazatricyclo structure and contains various functional groups that may contribute to its biological activity. The presence of the thiazole moiety and the acetamide group suggests potential interactions with biological targets.

Anticancer Properties

Research indicates that compounds similar to N-(3,5-dimethylphenyl)-2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide exhibit significant anticancer activity. For instance:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, compounds with similar structural features have been tested against MCF-7 (breast cancer) and Caco-2 (colorectal cancer) cell lines with notable results:
    • Compound 4c demonstrated an IC50 value of 3.96 μM against MCF-7 cells.
    • Compound 4j showed an IC50 value of 5.87 μM against Caco-2 cells .
  • Mechanism of Action : The anticancer effects are often mediated through the induction of apoptosis in cancer cells. For instance, one study reported that certain derivatives increased the expression of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2), leading to enhanced apoptotic signaling via caspase activation .

Enzyme Inhibition

The compound may also act as an inhibitor of specific metalloenzymes such as carbonic anhydrases (CAs). Inhibiting CA isoforms II and IX has been linked to anticancer effects due to their roles in tumor-associated processes .

Case Studies

Several studies have focused on related compounds within the same chemical class:

  • Study on Thiazolidinone Derivatives : A series of thiazolidinone derivatives were evaluated for their anticancer properties and showed promising results against multiple cancer types by targeting metabolic pathways crucial for tumor growth .
  • Mechanistic Insights : In a detailed mechanistic study, it was found that certain derivatives could inhibit cell migration and invasion in vitro, suggesting potential for preventing metastasis in cancer treatment .

Data Tables

Compound Cell Line IC50 (μM) Mechanism
4cMCF-73.96Apoptosis via Bax/Bcl-2 modulation
4jCaco-25.87Apoptosis via caspase activation

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares N-(3,5-dimethylphenyl)-2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[...]acetamide (Compound A) with three analogs based on structural and functional features:

Property Compound A Compound B (Imatinib) Compound C (Vemurafenib) Compound D (Ruxolitinib)
Core Structure 8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-pentaene Benzamide-pyrimidine Benzofuran-sulfonamide Pyrrolopyrimidine
Key Substituents 3,5-dimethylphenyl; 4-ethylphenylmethyl N-methylpiperazine; methylphenyl Propane-1-sulfonamide; fluorophenyl Cyclopentyl; pyrazolyl
Molecular Weight (g/mol) ~580 (estimated) 589.7 489.9 306.4
logP ~4.2 (predicted) 3.5 3.1 2.8
Target Hypothesized: Kinase or protease (unconfirmed) BCR-ABL tyrosine kinase BRAF V600E kinase JAK1/2 kinases
IC50 N/A (no reported data) 0.025 μM (BCR-ABL) 31 nM (BRAF V600E) 3.3 nM (JAK1)
Synthesis Complexity High (multiple heterocyclic rings, sulfur bridges) Moderate (commercial intermediates available) Moderate (halogenation/sulfonylation steps) Low (fewer stereocenters)
Crystallographic Data Likely resolved via SHELX PDB: 1IEP (SHELX-refined) PDB: 3OG7 PDB: 4X36

Key Findings:

Structural Uniqueness : Compound A’s 8-thia-3,5,10-triazatricyclo core distinguishes it from classical kinase inhibitors like Imatinib (Compound B), which rely on benzamide-pyrimidine scaffolds. The sulfur atom in Compound A may enhance metabolic stability compared to oxygen analogs .

This aligns with trends seen in thia-containing compounds, where sulfur increases membrane permeability.

Target Hypotheses : While Compound A’s target remains unconfirmed, its triaza-thia core resembles allosteric kinase inhibitors that exploit hydrophobic pockets. In contrast, Vemurafenib (Compound C) targets BRAF via a sulfonamide group, emphasizing electrophilic interactions.

Synthesis Challenges : The tricyclic architecture and sulfur bridges in Compound A introduce synthetic hurdles, such as regioselective sulfanyl-acetamide formation. This contrasts with Ruxolitinib (Compound D), which has a simpler pyrrolopyrimidine backbone.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.